3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of 1,3,4-oxadiazole derivatives . These compounds are known for their broad range of chemical and biological properties . They are generally prepared by oxidative cyclization of N-acyl hydrazones .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of carboxylic acids with benzoic acid hydrazides . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization of N-acyl hydrazones . This process can be achieved with the utility of different oxidizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific compound. For instance, some compounds are reported to be solid at room temperature .Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated derivatives of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide for their anticancer activities. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activities than the reference drug etoposide Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Antimicrobial Applications
The antimicrobial potential of this compound derivatives has also been a subject of investigation. For example, Nayak et al. (2016) synthesized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated their antitubercular activities against Mycobacterium tuberculosis, with some compounds exhibiting promising lead molecule potential due to their minimal inhibitory concentrations (MIC) Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives.
Miscellaneous Applications
In addition to their anticancer and antimicrobial properties, compounds related to this compound have been explored for other potential applications, such as anti-inflammatory and photoluminescent properties. For example, Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives that exhibited cyclooxygenase-2 antagonist activity, indicating their potential for treating inflammatory disorders Synthesis and amelioration of inflammatory paw edema by novel benzophenone appended oxadiazole derivatives by exhibiting cyclooxygenase-2 antagonist activity.
Future Directions
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which include 3-methyl-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been found to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets and cause changes that inhibit the function of these targets . This can lead to the inhibition of cellular processes such as DNA replication, transcription, cell cycle progression, and protein synthesis .
Biochemical Pathways
Given the targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, transcription, cell cycle progression, and protein synthesis . The downstream effects of these interactions could include the inhibition of cell growth and proliferation .
Result of Action
Given the known targets of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may inhibit cell growth and proliferation by interfering with key cellular processes .
Biochemical Analysis
Biochemical Properties
The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They interact with various enzymes and proteins, influencing biochemical reactions . The specific enzymes, proteins, and biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWXXCQFOQEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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